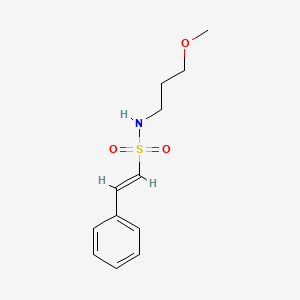
6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains a bromine atom and a difluoromethyl group attached to a tetrahydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the bromination of 1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and difluoromethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1-(difluoromethyl)isoquinoline
- 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 6-Chloro-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for the development of novel therapeutic agents and complex organic molecules.
Eigenschaften
Molekularformel |
C10H10BrF2N |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H10BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9-10,14H,3-4H2 |
InChI-Schlüssel |
CLUAOEKHVWOXPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)


amine hydrochloride](/img/structure/B13489112.png)



![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)


